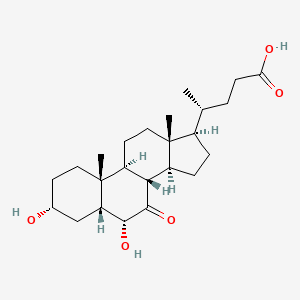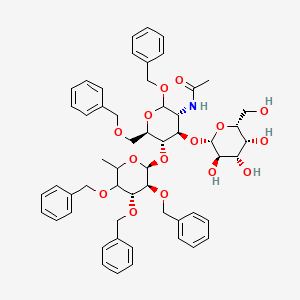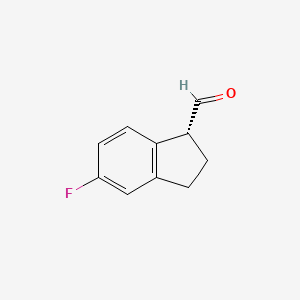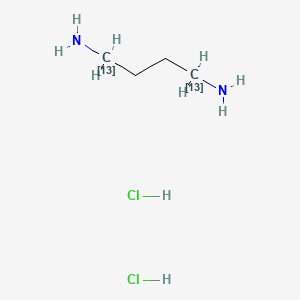
1,4-Diaminobutane-1,4-13C2 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diaminobutane-1,4-13C2 Dihydrochloride is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 1,4-diaminobutane, also known as putrescine, which is a biogenic amine involved in cellular metabolism. The compound is labeled with carbon-13 isotopes at the 1 and 4 positions, making it useful for tracing and studying metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride can be synthesized through the decarboxylation of ornithine in the presence of the enzyme ornithine decarboxylase . The labeled carbon atoms are introduced during the synthesis of the precursor compounds, which are then converted to the final product through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope-labeled precursors and controlled reaction conditions to ensure high purity and isotopic enrichment. The compound is typically crystallized from ethanol and water to achieve the desired purity .
化学反応の分析
Types of Reactions: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives of 1,4-diaminobutane.
科学的研究の応用
1,4-Diaminobutane-1,4-13C2 Dihydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of polyamine metabolism.
Biology: The compound is used to study the role of polyamines in cell growth, differentiation, and apoptosis.
Medicine: It is used in research related to cancer, as polyamines are involved in tumor growth and progression.
Industry: The compound is used in the synthesis of stable isotope-labeled compounds for various industrial applications
作用機序
1,4-Diaminobutane-1,4-13C2 Dihydrochloride exerts its effects by binding to the polyamine modulatory site of the NMDA receptor, potentiating NMDA-induced currents . It is also a precursor of spermidine, which is involved in various cellular processes, including DNA stabilization, protein synthesis, and cell proliferation .
類似化合物との比較
1,4-Diaminobutane (Putrescine): The non-labeled version of the compound.
1,4-Diaminobutane-15N2 Dihydrochloride: Labeled with nitrogen-15 isotopes.
1,6-Diaminohexane-1,6-13C2: A similar compound with a longer carbon chain.
Spermidine- (butyl-13C4) Trihydrochloride: Another polyamine labeled with carbon-13 isotopes.
Uniqueness: 1,4-Diaminobutane-1,4-13C2 Dihydrochloride is unique due to its specific labeling with carbon-13 isotopes at the 1 and 4 positions, making it particularly useful for tracing metabolic pathways and studying the role of polyamines in various biological processes .
特性
分子式 |
C4H14Cl2N2 |
|---|---|
分子量 |
163.06 g/mol |
IUPAC名 |
(1,4-13C2)butane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i3+1,4+1;; |
InChIキー |
XXWCODXIQWIHQN-MWLKZMJOSA-N |
異性体SMILES |
C(C[13CH2]N)[13CH2]N.Cl.Cl |
正規SMILES |
C(CCN)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)


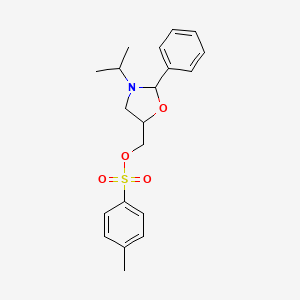


![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
